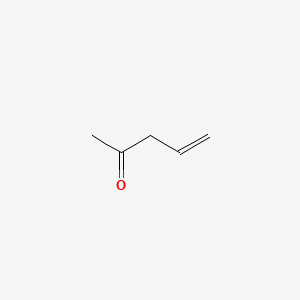

4-Penten-2-ona

Descripción general

Descripción

Synthesis Analysis

Direct synthesis of derivatives and structural analogs of 4-penten-2-one has been developed through various methods. A notable example includes the transformation of 4-pentenylsulfonamides and 4-pentenylalcohols into 2-formylpyrrolidines and 2-pyrrolidinones via aerobic copper-catalyzed aminooxygenation and dioxygenation, where molecular oxygen serves as both oxidant and oxygen source (Wdowik & Chemler, 2017).

Molecular Structure Analysis

The molecular structure of 4-penten-2-one derivatives has been extensively analyzed using various spectroscopic and computational methods. For example, the molecular structure, intramolecular hydrogen bond, and vibrational frequencies of 4-methylamino-3-penten-2-one have been investigated through density functional theory (DFT) calculations and spectroscopic techniques, highlighting a strong intramolecular hydrogen bond (Raissi, Moshfeghi, & Farzad, 2005).

Chemical Reactions and Properties

4-Penten-2-one undergoes various chemical reactions, including photoisomerization, which has been studied by low-temperature matrix-isolation infrared spectroscopy. This research has shown that 4-penten-2-one can produce different isomers upon UV irradiation, demonstrating the compound's reactive versatility (Yaehata, Nagaya, Kudoh, & Nakata, 2006).

Physical Properties Analysis

Investigations into the physical properties of 4-penten-2-one and its derivatives focus on aspects like crystallinity, conformation, and molecular dynamics. Studies have shown the effects of substitutions and molecular conformation on the physical properties of 4-penten-2-one derivatives, providing insights into their behavior under different conditions (Soltani-Ghoshkhaneh et al., 2020).

Chemical Properties Analysis

The chemical properties of 4-penten-2-one, such as reactivity and interaction with other compounds, have been the subject of detailed studies. For example, the isomerization reaction of 2,4,4-trimethyl-1-pentene to 2,4,4-trimethyl-2-pentene has been explored to understand the molecular structure's impact on stability and reactivity (Karinen, Lylykangas, & Krause, 2001).

Aplicaciones Científicas De Investigación

Síntesis de Polímeros

4-Penten-2-ona: se utiliza en la síntesis de polímeros. Puede someterse a reacciones de polimerización para formar polímeros con propiedades específicas. Por ejemplo, se utiliza en la polimerización de aliltrimetilsilano y 4-metil-1-penteno utilizando catalizadores metalocénicos . Estos polímeros tienen aplicaciones en campos críticos como las membranas para oxigenación por membrana extracorpórea (ECMO), que son vitales para el tratamiento de pacientes con enfermedades respiratorias graves.

Safety and Hazards

4-Penten-2-one is a flammable liquid and vapor. It is harmful if swallowed or in contact with skin. It causes skin irritation and serious eye irritation. It is toxic if inhaled and may cause respiratory irritation . It is advised to use personal protective equipment as required and to handle it only outdoors or in a well-ventilated area .

Relevant Papers The relevant papers retrieved discuss various aspects of 4-Penten-2-one, including its synthesis , molecular structure , chemical reactions , and safety data . These papers provide valuable insights into the properties and applications of 4-Penten-2-one.

Mecanismo De Acción

Target of Action

4-Penten-2-one, also known as pent-4-en-2-one, is an organic compound

Mode of Action

As a ketone, it may undergo keto-enol tautomerization , a chemical equilibrium between a keto form (a ketone or an aldehyde) and an enol (an alcohol) The keto and enol forms are said to be tautomers of each other.

Propiedades

IUPAC Name |

pent-4-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O/c1-3-4-5(2)6/h3H,1,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNJWIWWMYCMZRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50160840 | |

| Record name | 4-Penten-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50160840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13891-87-7 | |

| Record name | 4-Penten-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13891-87-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allyl methyl ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013891877 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Penten-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50160840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALLYL METHYL KETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4CUM84CQ9J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Penten-2-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031606 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are some methods for synthesizing 4-Penten-2-one?

A1: Several methods have been reported for synthesizing 4-Penten-2-one, including:

- Acylation of alkenes: This method involves the reaction of acetic anhydride with an alkene, such as 2,3-dimethyl-2-butene, in the presence of a catalyst like zinc chloride [, ], solid-supported H3PO4 [, , ], or stannous chloride [].

- Deacetylation of 3-(1-alkenyl)-2,4-pentanediones: This method utilizes metal acetates or acetylacetonates, such as Zn(OAc)2 or Fe(acac)3, to catalyze the removal of an acetyl group from a suitable precursor [].

- Dehydration of hydroxyallyl ions: In strong acidic conditions, hydroxyallyl ions (protonated 3-alken-2-ones) can undergo cyclization to form tetrahydrofuryl ions, which can then be dehydrated to yield 4-Penten-2-one [].

- Isomerization of acetylcyclopropane: Upon heating, acetylcyclopropane undergoes thermal unimolecular isomerization, with 4-Penten-2-one being one of the products formed [].

Q2: Can 4-Penten-2-one undergo isomerization?

A2: Yes, 4-Penten-2-one can undergo isomerization to its less stable isomer, trans-3-Penten-2-one. This reaction is typically catalyzed by acids, such as hydrogen chloride [].

Q3: How does the structure of 4-Penten-2-one influence its reactivity?

A3: The presence of both a carbonyl group and a carbon-carbon double bond in 4-Penten-2-one makes it a versatile molecule for various chemical transformations.

- Nucleophilic addition: The carbonyl group is susceptible to attack by nucleophiles, as observed in its reaction with Grignard reagents to yield tertiary alcohols [].

- Cycloaddition reactions: The conjugated system of the double bond and carbonyl group allows 4-Penten-2-one to participate in Diels-Alder reactions as a dienophile [, ].

- Alkylation reactions: The alpha-carbon atom adjacent to the carbonyl group can be deprotonated to form an enolate, which can then react with electrophiles, such as alkyl halides, to introduce new substituents [].

Q4: Can 4-Penten-2-one be used as a building block in organic synthesis?

A4: Yes, 4-Penten-2-one serves as a valuable building block for synthesizing more complex molecules. For instance, it can be converted to dihydrojasmone, a naturally occurring fragrance compound, through a series of reactions involving bromination and base treatment [].

Q5: What are the known applications of 4-Penten-2-one?

A5: 4-Penten-2-one is primarily used as a synthetic intermediate in the production of other chemicals, such as pharmaceuticals, flavors, and fragrances. For example, it can be used to synthesize:

- Dihydrojasmone: A fragrance compound found in jasmine oil [].

- 3-Methyl-1-phenyl-4-penten-2-one: A potential intermediate in the synthesis of pharmaceuticals and other fine chemicals [].

- Various heterocyclic compounds: Through reactions with nucleophiles containing heteroatoms, such as nitrogen or oxygen [, ].

Q6: Has 4-Penten-2-one been identified in natural sources?

A6: Yes, 4-Penten-2-one has been identified as a volatile compound in the testa of Kmeria septentrionalis, a rare and endangered plant []. It has also been found in cucumber pickles, particularly those produced using a calcium chloride fermentation process [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 7-[(1R,2R,5S)-5-hydroxy-2-[(3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoate](/img/structure/B1216807.png)